Ganirelixacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

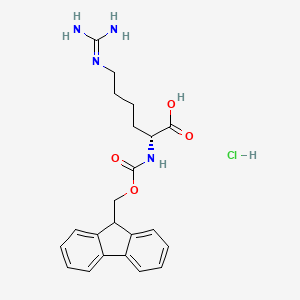

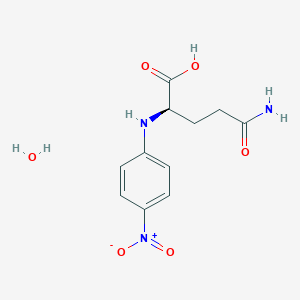

Ganirelix acetate is a synthetic decapeptide and a competitive gonadotropin-releasing hormone antagonist. It is primarily used in assisted reproduction to control ovulation by inhibiting premature luteinizing hormone surges. This compound is marketed under brand names such as Orgalutran and Antagon .

Preparation Methods

The preparation of ganirelix acetate involves several synthetic routes. One method includes using Fmoc-Lys(Boc)-OH and Fmoc-D-Lys(Boc)-OH to replace Fmoc-HArg(Et)2-OH and Fmoc-D-HArg(Et)2-OH, respectively. The precursor is synthesized, and the side chain amino groups of Lys and D-Lys are modified and treated to obtain ganirelix acetate. Water is used as the reaction solvent, and the product yield is significantly improved through a two-step HPLC purification method .

Another method involves using an amino resin as the initial resin and sequentially coupling amino acids with side chain protection according to the ganirelix acetate peptide sequence by an Fmoc solid-phase synthesis process. After coupling, the Fmoc protecting group is removed, and an acetylation reaction is carried out at the N-terminal. The Dde protecting group is removed using a mixed solution of hydrazine hydrate and DMF, followed by side chain modification, cracking, purifying, and freeze-drying to obtain ganirelix acetate .

Chemical Reactions Analysis

Ganirelix acetate undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include ethylamino ethyliminum base methylsulfonic acid and sodium hydroxide. The major products formed from these reactions include the modified ganirelix acetate with improved purity and yield .

Scientific Research Applications

Ganirelix acetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used in assisted reproduction techniques to control ovulation and prevent premature luteinizing hormone surges. It is also used in fertility treatments to prevent premature ovulation, which could result in the harvesting of immature eggs .

Mechanism of Action

Ganirelix acetate acts by competitively blocking the gonadotropin-releasing hormone receptors on the pituitary gonadotroph and the subsequent transduction pathway. This action induces a rapid, reversible suppression of gonadotropin secretion. The suppression of pituitary luteinizing hormone secretion by ganirelix acetate is more pronounced than that of follicle-stimulating hormone. Upon discontinuation of ganirelix acetate, pituitary luteinizing hormone and follicle-stimulating hormone levels are fully recovered within 48 hours .

Comparison with Similar Compounds

Ganirelix acetate is compared with other gonadotropin-releasing hormone antagonists such as cetrorelix and degarelix. While all these compounds act as gonadotropin-releasing hormone antagonists, ganirelix acetate is unique in its rapid and reversible suppression of gonadotropin secretion without causing an initial increase in gonadotropin levels .

Properties

Molecular Formula |

C82H119ClN18O13 |

|---|---|

Molecular Weight |

1600.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;ethane |

InChI |

InChI=1S/C80H113ClN18O13.C2H6/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;1-2/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);1-2H3/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;/m1./s1 |

InChI Key |

RFFLAXZVPSLISN-FEGBTNLQSA-N |

Isomeric SMILES |

CC.CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC |

Canonical SMILES |

CC.CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)

![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)